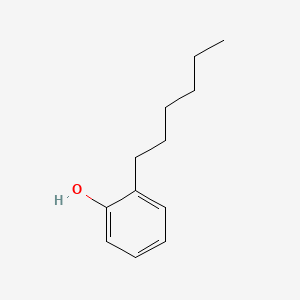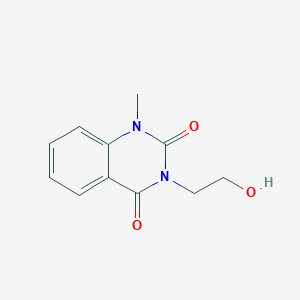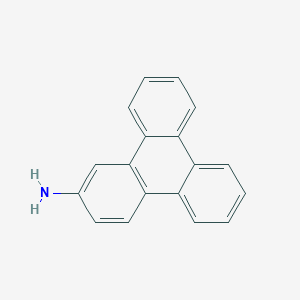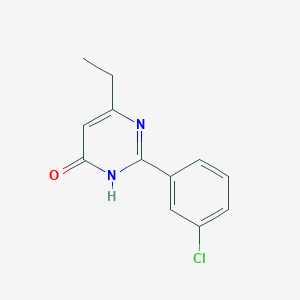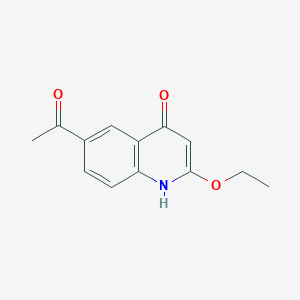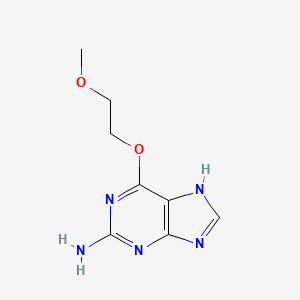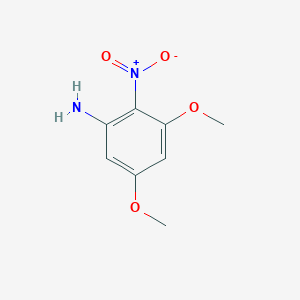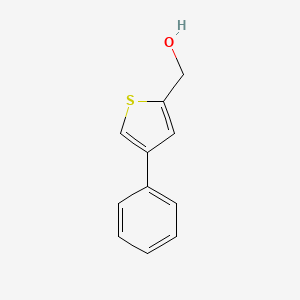
(4-phenylthiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-phenylthiophen-2-yl)methanol: is an organic compound with the molecular formula C11H10OS . It consists of a thiophene ring substituted with a phenyl group and a hydroxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-phenylthiophen-2-yl)methanol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the heterocyclization of various substrates to form thiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (4-phenylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted phenyl and thiophene derivatives
Wissenschaftliche Forschungsanwendungen
(4-phenylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Wirkmechanismus
The mechanism of action of (4-phenylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor , influencing redox reactions and electron transfer processes. Its unique structure allows it to interact with biological macromolecules, potentially affecting enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Thiophenemethanol: A related compound with a similar thiophene ring structure but without the phenyl group.
Thiophene-2-methanol: Another similar compound with a hydroxymethyl group attached to the thiophene ring.
Uniqueness: (4-phenylthiophen-2-yl)methanol is unique due to the presence of both a phenyl group and a thiophene ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H10OS |
|---|---|
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
(4-phenylthiophen-2-yl)methanol |
InChI |
InChI=1S/C11H10OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8,12H,7H2 |
InChI-Schlüssel |
WRLZHGOGSQLXCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol](/img/structure/B8781604.png)
